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Compound of Interest

Compound Name: ZM226600

Cat. No.: B122627 Get Quote

Initial Premise: ZM226600 as a non-peptide Cholecystokinin-B (CCK-B) antagonist.

Finding: Extensive literature review indicates that ZM226600 is not a CCK-B antagonist but is

consistently identified as a potent Kir6 (KATP) channel opener. Therefore, a technical guide on

ZM226600 as a CCK-B antagonist cannot be accurately compiled.

This document will instead provide a brief overview of non-peptide CCK-B antagonists and

then present a detailed technical guide on a well-established compound from this class, L-

365,260, to fulfill the core requirements of the original request for a comprehensive guide on a

non-peptide CCK-B antagonist.

Overview of Non-Peptide CCK-B Antagonists
Cholecystokinin (CCK) is a peptide hormone that exerts its effects through two G-protein

coupled receptors, CCK-A and CCK-B.[1][2] The CCK-B receptor, also known as the gastrin

receptor, is predominantly found in the central nervous system and the gastrointestinal tract.[1]

[2] Its activation is implicated in anxiety, pain perception, and the regulation of gastric acid

secretion.[1][2] The development of non-peptide antagonists for the CCK-B receptor has been

a significant area of research for potential therapeutic applications in neuropsychiatric and

gastrointestinal disorders.[1][2] Several classes of non-peptide CCK-B antagonists have been

developed, including benzodiazepine derivatives, ureido-acetamides, and glutamic acid

analogues.[3]
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Technical Guide: L-365,260 as a Non-Peptide CCK-B
Antagonist
Introduction to L-365,260
L-365,260 is a potent, selective, and orally active non-peptide antagonist of the

cholecystokinin-B (CCK-B)/gastrin receptor.[4] It belongs to the 1,4-benzodiazepine class of

compounds and has been instrumental as a research tool for elucidating the physiological and

pathological roles of the CCK-B receptor.[4]

Chemical Properties and Structure
Property Value

IUPAC Name

(3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-

1H-1,4-benzodiazepin-3-yl)-N'-(3-

methylphenyl)urea

Molecular Formula C25H24N4O2

Molecular Weight 412.48 g/mol

CAS Number 118101-09-0

Mechanism of Action
L-365,260 acts as a competitive antagonist at the CCK-B receptor.[4] By binding to the

receptor, it prevents the endogenous ligands, cholecystokinin and gastrin, from binding and

initiating downstream signaling cascades. This blockade inhibits the physiological responses

mediated by the CCK-B receptor.

Quantitative Data: Binding Affinity and Potency
The following table summarizes the binding affinity (Ki) and potency (IC50/ED50) of L-365,260

for the CCK-B receptor across different species and tissues.
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Species
Tissue/
Recepto
r

Assay
Type

Ligand Ki (nM)
IC50
(nM)

ED50
(mg/kg)

Referen
ce

Guinea

Pig

Stomach

(Gastrin

Receptor

)

Binding
[125I]Ga

strin
1.9 [4]

Guinea

Pig

Brain

(CCK-B

Receptor

)

Binding
[125I]CC

K-8
2.0 [4]

Human

Pancreati

c Cancer

Cells

(PANC-1)

Binding
[3H]L-

365,260
4.3 [5]

Mouse

Gastrin-

stimulate

d acid

secretion

0.03

(oral)
[4]

Rat

Gastrin-

stimulate

d acid

secretion

0.9 (oral) [4]

Guinea

Pig

Gastrin-

stimulate

d acid

secretion

5.1 (oral) [4]

Experimental Protocols
5.1. Radioligand Binding Assay for CCK-B Receptor Affinity
This protocol describes a typical radioligand binding assay to determine the affinity of a test

compound like L-365,260 for the CCK-B receptor.
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Materials:

Membrane preparations from tissues or cells expressing CCK-B receptors (e.g., guinea pig

brain cortex, transfected cell lines).

Radioligand: [3H]L-365,260 or [125I]CCK-8.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.

Test compound (L-365,260) at various concentrations.

Non-specific binding control: A high concentration of a non-labeled CCK-B ligand (e.g., 1 µM

CCK-8 or gastrin).

Glass fiber filters.

Scintillation counter or gamma counter.

Procedure:

Incubate the membrane preparation (e.g., 50-100 µg protein) with the radioligand (at a

concentration close to its Kd) and varying concentrations of the test compound in the assay

buffer.

For total binding, omit the test compound.

For non-specific binding, add the non-specific binding control.

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium

(e.g., 60-120 minutes).

Terminate the incubation by rapid filtration through glass fiber filters.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the data using non-linear regression to determine the IC50 of the test compound.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

5.2. In Vivo Gastric Acid Secretion Assay
This protocol outlines a method to assess the in vivo efficacy of L-365,260 in inhibiting gastrin-

stimulated gastric acid secretion.

Materials:

Animal model (e.g., mouse, rat, guinea pig).

L-365,260 for oral administration.

Gastrin or pentagastrin as a secretagogue.

Anesthetic.

Surgical instruments for pylorus ligation.

Saline solution.

pH meter or autotitrator.

Procedure:

Fast the animals overnight with free access to water.

Administer L-365,260 or vehicle orally at various doses.

After a specified time (e.g., 30-60 minutes), anesthetize the animals.

Perform a midline laparotomy and ligate the pylorus.

Administer gastrin or pentagastrin subcutaneously to stimulate gastric acid secretion.

Allow gastric juice to accumulate for a defined period (e.g., 1-2 hours).
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Collect the gastric contents from the stomach.

Centrifuge the gastric juice to remove any solid material.

Measure the volume of the gastric juice.

Determine the acid concentration by titration with NaOH to a pH of 7.0.

Calculate the total acid output.

Analyze the dose-response relationship to determine the ED50 of L-365,260.

Signaling Pathways and Visualizations
Activation of the CCK-B receptor, a Gq-coupled receptor, initiates a signaling cascade involving

the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3)

and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG

activates protein kinase C (PKC).[6] These events can subsequently activate downstream

pathways such as the MAPK/ERK pathway.[6][7] L-365,260, as an antagonist, blocks the

initiation of this cascade.
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Caption: CCK-B Receptor Signaling Pathway and Point of Antagonism by L-365,260.
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Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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